molecular formula C11H6F9NOS3 B4556570 N-[2,4,6-tris(trifluoromethylsulfanyl)phenyl]acetamide

N-[2,4,6-tris(trifluoromethylsulfanyl)phenyl]acetamide

Cat. No.: B4556570
M. Wt: 435.4 g/mol
InChI Key: GOYPLDCRGURLEF-UHFFFAOYSA-N
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Description

N-[2,4,6-tris(trifluoromethylsulfanyl)phenyl]acetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of trifluoromethylsulfanyl groups attached to a phenyl ring, which is further connected to an acetamide group. This structure imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications .

Scientific Research Applications

N-[2,4,6-tris(trifluoromethylsulfanyl)phenyl]acetamide has a wide range of applications in scientific research, including:

Safety and Hazards

The safety and hazards associated with this compound are not known due to the lack of specific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4,6-tris(trifluoromethylsulfanyl)phenyl]acetamide typically involves the reaction of 2,4,6-tris(trifluoromethylsulfanyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The production setup includes large reactors, efficient mixing systems, and advanced purification units to ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2,4,6-tris(trifluoromethylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound. These products retain some of the unique properties of the parent compound while exhibiting new functionalities .

Properties

IUPAC Name

N-[2,4,6-tris(trifluoromethylsulfanyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F9NOS3/c1-4(22)21-8-6(24-10(15,16)17)2-5(23-9(12,13)14)3-7(8)25-11(18,19)20/h2-3H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYPLDCRGURLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1SC(F)(F)F)SC(F)(F)F)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F9NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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